
trans-3-Decene
Overview
Description
trans-3-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for preparing trans-3-Decene is through the dehydration of 3-decanol. This reaction typically involves heating the alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions must be carefully controlled to favor the formation of the trans isomer over the cis isomer.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 3-decyl halides. This can be achieved using strong bases such as potassium hydroxide or sodium ethoxide under reflux conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decane. This process involves passing decane over a dehydrogenation catalyst at high temperatures, typically in the range of 400-600°C. The catalyst used can be a metal oxide such as chromium oxide or a supported metal catalyst like platinum on alumina.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Decene can undergo oxidation reactions to form epoxides, diols, or carbonyl compounds. Common oxidizing agents include potassium permanganate, osmium tetroxide, and peracids.
Reduction: The compound can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form alkyl halides.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes. This reaction can be catalyzed by Ziegler-Natta catalysts or metallocene catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant, or peracids in organic solvents.
Reduction: Hydrogen gas with palladium on carbon, platinum on carbon, or nickel catalysts.
Addition: Bromine in carbon tetrachloride, hydrogen chloride in anhydrous conditions, or hydrogen bromide in the presence of peroxides.
Major Products:
Oxidation: Epoxides, diols, aldehydes, or ketones.
Reduction: Decane.
Addition: Dihalides or alkyl halides.
Scientific Research Applications
Chemistry: trans-3-Decene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including alcohols, halides, and epoxides.
Biology and Medicine: While this compound itself is not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest. For example, epoxides derived from this compound can be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its polymerization products can be used in the manufacture of various polymeric materials.
Mechanism of Action
The mechanism of action of trans-3-Decene in chemical reactions typically involves the interaction of the carbon-carbon double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. In addition reactions, the double bond reacts with halogens or hydrogen halides to form addition products.
Comparison with Similar Compounds
cis-3-Decene: The cis isomer of 3-Decene, where the hydrogen atoms attached to the carbon atoms of the double bond are on the same side.
1-Decene: An isomer of 3-Decene with the double bond located at the first carbon atom.
2-Decene: An isomer of 3-Decene with the double bond located at the second carbon atom.
Uniqueness: trans-3-Decene is unique in its linear structure due to the trans configuration of the double bond. This gives it different physical and chemical properties compared to its cis isomer and other positional isomers. For example, this compound typically has a higher melting point and lower solubility in polar solvents compared to cis-3-Decene. Its reactivity in chemical reactions can also differ due to the spatial arrangement of the atoms.
Biological Activity
Introduction
Trans-3-decene, a linear alkene with the molecular formula , has garnered interest due to its potential biological activities. This compound is primarily studied for its roles in antimicrobial and anticancer applications, as well as its implications in various biochemical pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by the following properties:
- Molecular Formula :
- Molecular Weight : 140.25 g/mol
- Boiling Point : Approximately 174 °C
- Structure : It features a double bond between the third and fourth carbon atoms in the chain, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of bacterial membrane integrity, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.006 μg/mL |
Bacillus subtilis | ≤ 0.003 μg/mL |
Micrococcus luteus | 0.0125 μg/mL |
This data highlights this compound's effectiveness against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving DNA topoisomerase II inhibition. This suggests a dual role where this compound not only disrupts cellular membranes but also interferes with critical cellular processes such as DNA replication and repair.
Case Study: Apoptosis Induction
In a study focused on human cancer cell lines, treatment with this compound resulted in:
- Increased Caspase Activity : Indicating activation of apoptotic pathways.
- Cell Cycle Arrest : Observed at the G1 phase, preventing further replication of cancer cells.
These findings are significant as they position this compound as a candidate for further development in cancer therapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : Inhibition of DNA topoisomerases disrupts essential processes in rapidly dividing cells, such as those found in tumors.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, further promoting apoptosis.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying trans-3-Decene in mixed isomer samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with dual library matching (e.g., NIST62.LIB and WILEY229.LIB) is routinely used. Baseline peaks (e.g., m/z 41.05) are insufficient for isomer differentiation; retention indices (RetIndex) and collision energy adjustments are critical. For example, trans-3-Decene can be distinguished from cis-3-Decene by retention time shifts under controlled temperature gradients .
Q. How can researchers synthesize this compound with high stereochemical purity?
Methodological Answer: Stereoselective synthesis via Wittig olefination or catalytic hydrogenation of alkynes with Lindlar’s catalyst ensures high trans selectivity. Purity validation requires GC-MS coupled with nuclear magnetic resonance (NMR) to confirm the absence of cis isomers. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomerization .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include boiling point (~170–175°C), density (0.74–0.76 g/cm³), and polarity indices. These influence solvent selection in chromatography and reaction setups. Thermodynamic stability compared to cis isomers can be assessed via computational methods (e.g., DFT calculations) to predict isomerization risks under varying conditions .
Advanced Research Questions
Q. How can contradictory spectral data for this compound isomers be resolved in complex matrices?
Methodological Answer: Co-elution of isomers in GC-MS may produce overlapping peaks despite distinct RetIndex values. Advanced deconvolution software (e.g., AMDIS) and tandem MS/MS with variable collision energies (15–35 eV) enhance specificity. For example, fragment ions at m/z 55 and 69 exhibit intensity variations between trans and cis isomers under higher collision energies .
Q. What experimental strategies mitigate reproducibility challenges in this compound thermal degradation studies?
Methodological Answer: Controlled pyrolysis experiments with inline FTIR monitoring can track degradation pathways. Kinetic parameters (activation energy, pre-exponential factor) should be derived using isoconversional methods (e.g., Friedman analysis) to account for temperature-dependent side reactions. Baseline stabilization in thermogravimetric analysis (TGA) requires inert gas purging to prevent oxidative artifacts .
Q. How do solvent effects influence the stereochemical stability of this compound in catalytic systems?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed reactions, reducing isomerization. Solvent-free conditions under microwave irradiation can enhance stereochemical retention. In situ Raman spectroscopy monitors real-time conformational changes, while Arrhenius plots quantify activation barriers for isomer interconversion .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for quantifying this compound isomer ratios in environmental samples?
Methodological Answer: Multivariate analysis (e.g., PCA) of GC-MS datasets identifies co-varying peaks linked to isomer ratios. Calibration curves using internal standards (e.g., deuterated decenes) correct for matrix effects. Bootstrap resampling estimates confidence intervals for low-abundance isomers, addressing detection limit challenges .
Q. How can researchers address gaps in the mechanistic understanding of this compound’s reactivity in Diels-Alder reactions?
Methodological Answer: Hybrid QM/MM simulations model transition states to predict regioselectivity. Experimental validation via stopped-flow NMR captures intermediate diradicals. Comparative studies with substituted decenes (e.g., electron-withdrawing groups) isolate electronic vs. steric effects .
Q. Tables for Key Data
Property | trans-3-Decene | cis-3-Decene | Source |
---|---|---|---|
Retention Index (GC) | 928 ± 2 | 921 ± 3 | |
Baseline Peak (m/z) | 41.05 | 41.05 | |
CAS Registry Number | 15972-60-8 | 16045-92-4 | |
Thermal Stability | Higher | Lower |
Properties
IUPAC Name |
(E)-dec-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19150-21-1 | |
Record name | trans-3-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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